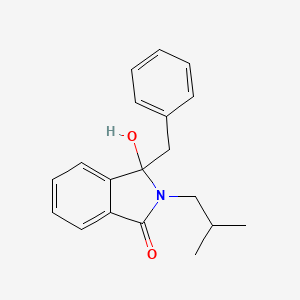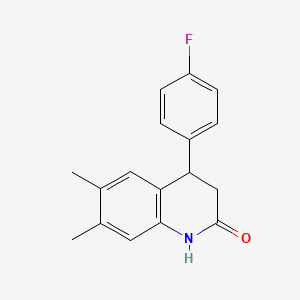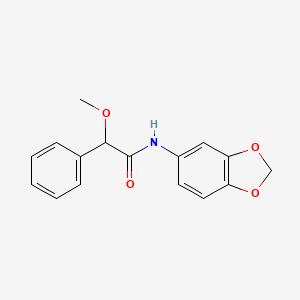
2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate
描述
2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the chemical name Ro 31-8220 and is a potent inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. Therefore, Ro 31-8220 has been investigated for its potential use in various fields of research, including cancer research, neuroscience, and immunology.
作用机制
Ro 31-8220 exerts its effects by inhibiting 2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate. 2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is an enzyme that regulates various cellular processes by phosphorylating target proteins. Ro 31-8220 binds to the catalytic domain of 2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate and prevents it from phosphorylating its target proteins. This inhibition of 2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate activity can lead to various cellular effects, including apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.
Biochemical and Physiological Effects:
Ro 31-8220 has been shown to have various biochemical and physiological effects. In cancer cells, Ro 31-8220 can induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. Ro 31-8220 can also inhibit cell cycle progression by downregulating cyclins and upregulating cyclin-dependent kinase inhibitors. In addition, Ro 31-8220 can inhibit cell migration and invasion by downregulating matrix metalloproteinases.
实验室实验的优点和局限性
One of the main advantages of Ro 31-8220 is its specificity for 2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate. Ro 31-8220 has been shown to be a potent and selective inhibitor of 2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate, with minimal effects on other kinases. This specificity makes it a valuable tool for studying the role of 2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate in various cellular processes. However, one limitation of Ro 31-8220 is its potential toxicity. Ro 31-8220 has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
Ro 31-8220 has shown promising results in various areas of research, and there are several potential future directions for its use. One area of research is in the development of new anticancer therapies. Ro 31-8220 has shown potent anticancer effects in preclinical studies, and further research is needed to determine its efficacy in human patients. Another potential future direction is in the development of new treatments for neurological disorders. Ro 31-8220 has shown promising results in animal models of Alzheimer's disease and schizophrenia, and further research is needed to determine its potential as a therapeutic agent in human patients. Finally, Ro 31-8220 can be used as a tool for studying the role of 2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate in various cellular processes. Further research is needed to determine the specific mechanisms by which Ro 31-8220 exerts its effects and to identify new targets for 2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate inhibition.
科学研究应用
Ro 31-8220 has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in cancer biology. 2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been shown to play a crucial role in the development and progression of various types of cancer. Therefore, Ro 31-8220 has been investigated as a potential anticancer agent. Studies have shown that Ro 31-8220 can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ro 31-8220 has also been studied in the field of neuroscience. 2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is involved in various neurological processes, including synaptic plasticity and memory formation. Therefore, Ro 31-8220 has been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and schizophrenia. Studies have shown that Ro 31-8220 can improve memory and cognitive function in animal models of Alzheimer's disease and reduce symptoms of schizophrenia in human patients.
属性
IUPAC Name |
[2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-2,4-dihydro-1H-quinolin-4-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO3/c1-12(23)25-19-16-11-15(24-4)8-9-17(16)22-18(20(19,2)3)13-6-5-7-14(21)10-13/h5-11,18-19,22H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTWEDIOPZUNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=C(C=CC(=C2)OC)NC(C1(C)C)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-2-[(3,4-dimethoxybenzoyl)amino]-N-(4-hydroxybutyl)benzamide](/img/structure/B3932677.png)
![3,5-bis{[(2-chlorophenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3932684.png)

![3,4-dimethoxy-N-[2,2,2-trichloro-1-({[(3-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3932703.png)


![4-methyl-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3932717.png)
![3-chloro-4-ethoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3932734.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B3932735.png)
![N-(2-methoxy-5-methylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3932748.png)
![(4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3932756.png)
![1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3932765.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3932768.png)